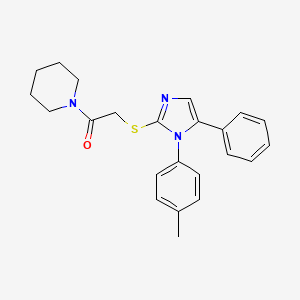

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1207004-30-5

Cat. No.: VC5015801

Molecular Formula: C23H25N3OS

Molecular Weight: 391.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207004-30-5 |

|---|---|

| Molecular Formula | C23H25N3OS |

| Molecular Weight | 391.53 |

| IUPAC Name | 2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

| Standard InChI | InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)26-21(19-8-4-2-5-9-19)16-24-23(26)28-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |

| Standard InChI Key | LZDXRGGTXURVDQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 |

Introduction

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that incorporates several functional groups, including an imidazole ring, a phenyl group, a p-tolyl group, a thio linkage, and a piperidine moiety. This compound is of interest due to its potential biological activities and its structural complexity, which suggests it could be a candidate for various pharmaceutical applications.

Synthesis

The synthesis of compounds with similar structures often involves multiple steps, including the formation of the imidazole ring and the attachment of the phenyl, p-tolyl, and piperidine groups. A general approach might involve:

-

Step 1: Formation of the imidazole ring using appropriate precursors.

-

Step 2: Introduction of the phenyl and p-tolyl groups to the imidazole ring.

-

Step 3: Attachment of the thio linkage and the piperidine moiety.

For example, compounds with imidazole and piperidine moieties can be synthesized by reacting chloroacetyl derivatives with piperidine in acetonitrile, as seen in the synthesis of tetrazole derivatives .

Biological Activity

Compounds with imidazole and piperidine moieties have shown potential biological activities, including antimicrobial properties . The presence of these functional groups in 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suggests it could exhibit similar activities.

Spectroscopic Characterization

Characterization of such compounds typically involves spectroscopic methods like IR, H NMR, C NMR, and mass spectrometry. These techniques help confirm the structure by identifying specific functional groups and molecular fragments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume